molecular formula C16H17NO4S2 B182836 Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- CAS No. 65649-93-6

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-

Cat. No. B182836
CAS RN: 65649-93-6
M. Wt: 351.4 g/mol
InChI Key: QEDPKNNUWJCJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- is a chemical compound commonly known as DIBAL-H, which is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a characteristic odor and is highly reactive. DIBAL-H is mainly used to reduce esters, carboxylic acids, and amides to aldehydes or primary alcohols.

Scientific Research Applications

DIBAL-H has various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used in the reduction of ketones, aldehydes, and imines, as well as in the synthesis of complex organic molecules. DIBAL-H is also used in the preparation of chiral compounds, which have applications in the pharmaceutical industry. Additionally, DIBAL-H is used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Mechanism Of Action

DIBAL-H acts as a reducing agent by transferring a hydride ion to the carbonyl group of the substrate. The hydride ion is transferred to the carbonyl group in a concerted manner, resulting in the formation of an intermediate alkoxide. The alkoxide is then protonated by DIBAL-H, resulting in the formation of the reduced product.

Biochemical And Physiological Effects

DIBAL-H is not used in biochemical or physiological studies as it is a highly reactive reducing agent and can cause severe damage to biological systems. Therefore, it is not recommended for use in drug development or pharmacological studies.

Advantages And Limitations For Lab Experiments

The advantages of using DIBAL-H as a reducing agent in laboratory experiments include its high reactivity, selectivity, and mild reaction conditions. DIBAL-H is also compatible with a wide range of functional groups, making it a versatile reducing agent. However, the limitations of using DIBAL-H include its high toxicity and air and moisture sensitivity. Therefore, it must be handled with great care, and reactions must be carried out under an inert atmosphere.

Future Directions

For DIBAL-H research include the development of new synthetic methodologies using DIBAL-H, the synthesis of chiral compounds using DIBAL-H, and the application of DIBAL-H in the synthesis of metal-organic frameworks. Additionally, the development of new reducing agents with improved selectivity and reactivity could enhance the utility of DIBAL-H in organic synthesis.

Synthesis Methods

DIBAL-H is synthesized by the reaction of lithium aluminum hydride with diisobutylaluminum hydride in the presence of sulfur dioxide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.

properties

CAS RN

65649-93-6

Product Name

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-

Molecular Formula

C16H17NO4S2

Molecular Weight

351.4 g/mol

IUPAC Name

2,2-bis-(4-methylphenyl)sulfonylethenamine

InChI

InChI=1S/C16H17NO4S2/c1-12-3-7-14(8-4-12)22(18,19)16(11-17)23(20,21)15-9-5-13(2)6-10-15/h3-11H,17H2,1-2H3

InChI Key

QEDPKNNUWJCJKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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